N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of oxalamide derivative that has been synthesized using a specific method, which will be discussed in detail in The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored, along with future directions for research.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Compulsive Behavior
Study on Orexin Receptors
Orexin receptors (OX1R and OX2R) are implicated in feeding, arousal, stress, and drug abuse behaviors. Compounds targeting these receptors, such as GSK1059865, JNJ-10397049, and SB-649868, have been evaluated in models of binge eating in rats. These studies suggest that selective antagonism at OX1R might represent a pharmacological treatment for compulsive eating disorders (Piccoli et al., 2012).
Chemical Functionalization and Reactivity
N-Fluorobenzenesulfonimide Reactions with C60
The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 leading to various 1,2- and 1,4-bisfullerene adducts has been reported. NFSI acts as an oxidant in reactions with cyclic amines, yielding tetraaminoaziridino adducts, indicating its potential for chemical functionalization and synthesis of novel compounds (Li, Lou, & Gan, 2015).
Neuroprotective Drug Potential
Study on Na+/Ca2+ Exchange Inhibitor
YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, showed preferential inhibition of NCX3 and protective effects against hypoxia/reoxygenation-induced cell damage. This suggests its potential as a neuroprotective drug, especially in conditions involving NCX3 activity (Iwamoto & Kita, 2006).
Metabolism and Disposition Studies
Metabolism of HIV Integrase Inhibitors
The use of 19F-NMR spectroscopy in drug discovery programs for assessing the metabolism and disposition of HIV integrase inhibitors, like compound A (+) and MK-0518, highlights the utility of fluorine-containing compounds in pharmacokinetic studies. These findings could inform the development of related compounds by understanding their metabolic pathways and potential for clinical application (Monteagudo et al., 2007).
Eigenschaften
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-15-8-10-18(11-9-15)30(28,29)25-12-4-6-17(25)14-24-21(27)20(26)23-13-16-5-2-3-7-19(16)22/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYQVAZGIDUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.